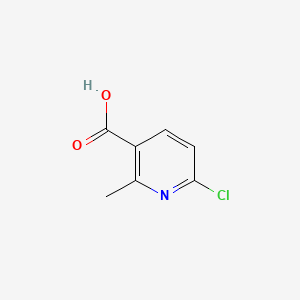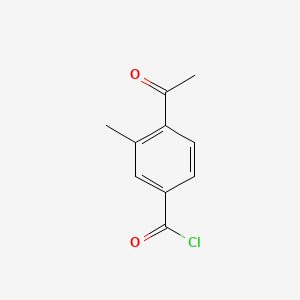
1,2,4,5-Tetramethylbenzene-3,6-D2
Overview
Description
1,2,4,5-Tetramethylbenzene-3,6-D2 is a deuterated derivative of 1,2,4,5-tetramethylbenzene, also known as durene. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 3 and 6 positions on the benzene ring. It is a colorless crystalline solid with a camphor-like odor . The molecular formula is C10H12D2, and it has a molecular weight of 136.23 g/mol .
Mechanism of Action
Target of Action
1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene , is a volatile organic compound (VOC) that primarily targets the atmosphere and wastewater environments . It interacts with OH radicals present in these environments, leading to substitution, abstraction, and addition reactions .
Mode of Action
The compound’s interaction with its targets involves the H atoms from the CH3 group and the benzene ring, which are the most active sites in this compound . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring . These reactions can occur in both the gas and aqueous phases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of the compound in the environment. The OH-initiated degradation of this compound in the environment reduces its toxicity . The total reaction rate constant is calculated to be 2.36×10−10 cm3 molecule−1 s−1 at 1 atm and 298 K in the atmosphere .
Pharmacokinetics
It’s known that the compound is volatile and can be found in both the gas and aqueous phases . This suggests that it can be distributed widely in the environment. The rate constant in the aqueous phase is much lower than that in the gas phase , indicating different bioavailability in different environments.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its environmental impact. As a VOC, it plays a role in photochemical oxidation cycles in the atmosphere . Its degradation reduces its toxicity and potential harm to aquatic life .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its reactions with OH radicals can occur in both the atmosphere and wastewater . The compound is stable under recommended storage conditions , but it should be kept away from oxidizing agents . It’s also important to avoid release to the environment due to its potential toxicity .
Preparation Methods
1,2,4,5-Tetramethylbenzene-3,6-D2 can be synthesized through various methods. One common synthetic route involves the methylation of 1,2,4,5-tetramethylbenzene using deuterated methylating agents in the presence of catalysts such as copper and zinc-based bifunctional catalysts . Another method involves the hydrogenation of 1,2,4,5-tetramethylbenzene in the presence of deuterium gas and a suitable catalyst . Industrial production methods typically involve the use of high-pressure reactors and specialized equipment to ensure the incorporation of deuterium atoms into the benzene ring.
Chemical Reactions Analysis
1,2,4,5-Tetramethylbenzene-3,6-D2 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its non-deuterated form using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at the benzene nucleus in the presence of appropriate catalysts.
Friedel-Crafts Alkylation:
Common reagents used in these reactions include phthaloyl peroxide for oxidation, lithium aluminum hydride for reduction, and various halides and nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetramethylbenzene-3,6-D2 has several scientific research applications:
Biology: The compound is used in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: It is utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene-3,6-D2 can be compared with other similar compounds such as:
1,2,4,5-Tetramethylbenzene:
1,2,3,5-Tetramethylbenzene: Another isomer with methyl groups at different positions, leading to different reactivity and applications.
1,2,4-Trimethylbenzene: A compound with three methyl groups, used in different industrial applications.
The uniqueness of this compound lies in its deuterium atoms, which make it valuable for isotopic labeling studies and applications requiring specific isotopic compositions.
Properties
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
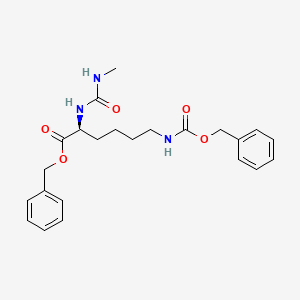

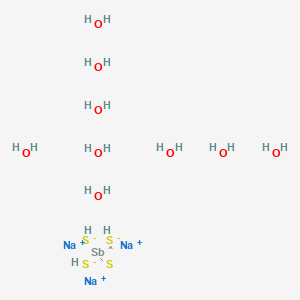
palladium Tetrafluoroborate](/img/new.no-structure.jpg)
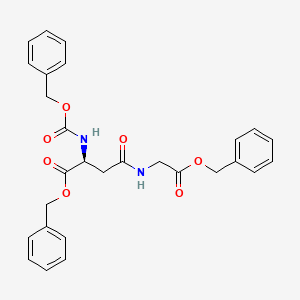
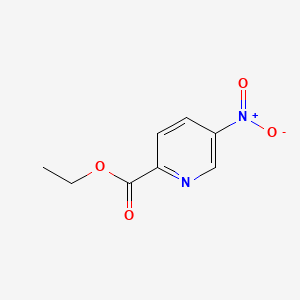
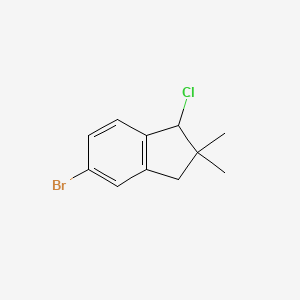
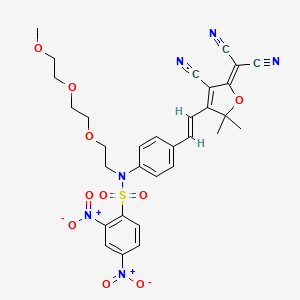
![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)
